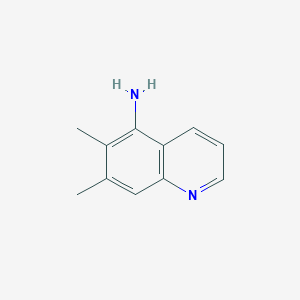

5-Quinolinamine, 6,7-dimethyl-

CAS No.: 56932-12-8

Cat. No.: VC16007216

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56932-12-8 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 6,7-dimethylquinolin-5-amine |

| Standard InChI | InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3 |

| Standard InChI Key | FIXXDTUVJKKUNE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1C)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name for this compound, 6,7-dimethylquinolin-5-amine, reflects its substitution pattern: a quinoline backbone with methyl groups at positions 6 and 7 and an amino group at position 5. The canonical SMILES representation (CC1=CC2=C(C=CC=N2)C(=C1C)N) and InChIKey (FIXXDTUVJKKUNE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 6,7-dimethylquinolin-5-amine |

| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1C)N |

| InChI Key | FIXXDTUVJKKUNE-UHFFFAOYSA-N |

The methyl groups at positions 6 and 7 introduce steric effects that influence molecular interactions, while the amino group at position 5 enhances hydrogen-bonding capabilities, critical for biological activity.

Synthesis and Chemical Reactivity

Synthetic Routes

Quinoline derivatives are typically synthesized via cyclization reactions. For 5-quinolinamine, 6,7-dimethyl-, potential routes include:

-

Skraup Synthesis: Cyclization of 3,4-dimethylaniline with glycerol and sulfuric acid, followed by nitration and reduction to introduce the amino group.

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones bearing methyl groups.

These methods often require optimization of reaction conditions (e.g., temperature, catalyst) to achieve regioselective substitutions.

Table 2: Comparative Analysis of Quinoline Synthesis Methods

| Method | Starting Materials | Key Challenges | Yield Range |

|---|---|---|---|

| Skraup Synthesis | Aniline derivatives | Control of exothermic reactions | 40–60% |

| Friedländer | Aminobenzaldehydes | Regioselectivity of substitutions | 50–70% |

Reactivity Profile

The amino and methyl groups dictate the compound’s reactivity:

-

Amino Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a directing group for further functionalization.

-

Methyl Groups: Undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse, but comparisons with analogs provide insights:

-

Density: Estimated at 1.2–1.3 g/cm³ (similar to 6-nitro-5-quinolinamine ).

-

Melting Point: Predicted to exceed 200°C based on methyl-substituted quinoline amines.

-

Solubility: Limited water solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Biological Activity and Applications

Table 3: Biological Activities of Related Quinoline Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 6-Nitro-5-quinolinamine | Antimicrobial | Enzyme inhibition |

| 4-Amino-6,7-dimethylquinoline | Anticancer | DNA intercalation |

Materials Science Applications

Quinoline derivatives are explored as:

-

Organic Semiconductors: Planar aromatic systems facilitate charge transport.

-

Fluorescent Probes: Amino groups enable conjugation with biomolecules for imaging.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume